molecular formula C23H24N4O5S2 B2509088 (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(1-tosylpyrrolidin-2-yl)methanone CAS No. 1093264-75-5

(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(1-tosylpyrrolidin-2-yl)methanone

Cat. No. B2509088
M. Wt: 500.59
InChI Key: KLSCXWKVASFPCE-UHFFFAOYSA-N
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Description

The compound , (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(1-tosylpyrrolidin-2-yl)methanone, is a derivative of the pyrazolone family. Pyrazolones are known for their diverse pharmacological activities, which include central nervous system depressant effects, potential anticonvulsant properties, and a low order of acute toxicity. Some derivatives have also shown potential antipsychotic effects . The specific compound mentioned does not appear directly in the provided papers, but its analysis can be inferred from related compounds within the pyrazolone series.

Synthesis Analysis

The synthesis of related pyrazolone derivatives typically involves the reaction of dialkylamino pyrazoles with arylmethanones. For instance, a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones was synthesized and evaluated for their pharmacological properties . The synthesis process is crucial as it can affect the yield, purity, and pharmacological activity of the final compound. The method of synthesis for the compound would likely be similar, involving the reaction of a dimethylamino pyrazole with a tosylpyrrolidinyl methanone under controlled conditions.

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives is significant in determining their pharmacological activity. The structural parameters, such as bond lengths, bond angles, and dihedral angles, are typically obtained from optimized molecular geometry. For example, a related compound, (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, was found to have a non-planar structure and possess C1 point group symmetry . The molecular structure of the compound would also be expected to have a complex geometry that could be elucidated using computational methods such as DFT.

Chemical Reactions Analysis

The reactivity of pyrazolone derivatives can be explored through various chemical reactions. These compounds can undergo reactions typical of both pyrazoles and ketones, such as nucleophilic addition or substitution. The chemical reactivity studies, including the frontier molecular orbital analysis, molecular electrostatic potential (MESP), and global chemical reactivity parameters, can provide insights into the stability and reactivity of the molecule . These analyses would be relevant for the compound to predict its behavior in biological systems or under synthetic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives are influenced by their molecular structure. The infrared vibrational spectral bands can be assigned by correlating experimental findings with computed data, which shows good agreement . The electronic spectral properties can be explored using time-dependent density functional theory (TD-DFT) to predict UV-Visible absorption in different solvents. The solvent effect on the wavelength of absorption is also an important factor. For the compound , similar analyses would be required to determine its physical and chemical properties, which are essential for understanding its pharmacological potential and for developing suitable formulations.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Ravula et al. (2016) involved the synthesis of pyrazoline derivatives, including compounds similar to the one , and evaluated their anti-inflammatory and antibacterial activities. The microwave irradiation method was notably effective, yielding high-quality compounds with potential biological activities. This research highlights the potential of such compounds in pharmacological contexts, particularly for their anti-inflammatory and antibacterial properties (Ravula et al., 2016).

Antimicrobial and Anticancer Properties

Hafez et al. (2016) synthesized a series of pyrazole derivatives, including compounds structurally related to the chemical . These compounds exhibited significant antimicrobial and anticancer activities, suggesting their potential use in treating various microbial infections and as anticancer agents (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Inhibitory Activities and Molecular Docking

Cetin et al. (2021) studied thiophene-based heterocyclic compounds, which share some structural similarities with the compound . Their research focused on the compounds' enzyme inhibitory activities and molecular docking analyses, providing insights into their potential applications in biochemical and pharmacological research (Cetin, Türkan, Bursal, & Murahari, 2021).

Synthesis and Structural Analysis

Bakr and Mehany (2016) synthesized a compound related to (3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(1-tosylpyrrolidin-2-yl)methanone and investigated its antiproliferative activity. This study provides valuable information on the synthesis process and the potential medical applications of such compounds (Bakr & Mehany, 2016).

properties

IUPAC Name

[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O5S2/c1-15-10-12-18(13-11-15)34(31,32)25-14-6-8-20(25)23(28)26-17(3)22(16(2)24-26)33-21-9-5-4-7-19(21)27(29)30/h4-5,7,9-13,20H,6,8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSCXWKVASFPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N3C(=C(C(=N3)C)SC4=CC=CC=C4[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethyl-4-((2-nitrophenyl)thio)-1H-pyrazol-1-yl)(1-tosylpyrrolidin-2-yl)methanone

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